molecular formula C22H20FNO B5766605 N-(3,3-diphenylpropyl)-3-fluorobenzamide

N-(3,3-diphenylpropyl)-3-fluorobenzamide

Número de catálogo B5766605
Peso molecular: 333.4 g/mol
Clave InChI: UOBRSRXZUBUNFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,3-diphenylpropyl)-3-fluorobenzamide, also known as DPF-308, is a small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. DPF-308 is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, oxidative stress, and immune response.

Mecanismo De Acción

N-(3,3-diphenylpropyl)-3-fluorobenzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and mitochondria, where it interacts with various proteins such as ion channels, enzymes, and receptors. The exact mechanism of action of N-(3,3-diphenylpropyl)-3-fluorobenzamide is not fully understood, but it is thought to inhibit the activity of the sigma-1 receptor by binding to its allosteric site.
Biochemical and Physiological Effects:
N-(3,3-diphenylpropyl)-3-fluorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(3,3-diphenylpropyl)-3-fluorobenzamide has been reported to inhibit cancer cell proliferation and induce apoptosis in vitro by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and upregulating the expression of pro-apoptotic proteins such as Bax. In addition, N-(3,3-diphenylpropyl)-3-fluorobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation. Moreover, N-(3,3-diphenylpropyl)-3-fluorobenzamide has been investigated as a potential treatment for drug addiction by modulating the reward pathway in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,3-diphenylpropyl)-3-fluorobenzamide has several advantages as a research tool, including its high selectivity and potency for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its availability in pure form. However, there are also some limitations to using N-(3,3-diphenylpropyl)-3-fluorobenzamide in lab experiments. For example, N-(3,3-diphenylpropyl)-3-fluorobenzamide has poor solubility in water, which can affect its bioavailability and limit its use in certain assays. Moreover, N-(3,3-diphenylpropyl)-3-fluorobenzamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.

Direcciones Futuras

N-(3,3-diphenylpropyl)-3-fluorobenzamide has shown promising results in preclinical studies, but further research is needed to fully understand its potential therapeutic applications. Some future directions for research on N-(3,3-diphenylpropyl)-3-fluorobenzamide include:
1. Investigating the role of the sigma-1 receptor in various diseases and identifying new therapeutic targets.
2. Developing new synthetic methods for N-(3,3-diphenylpropyl)-3-fluorobenzamide to improve its purity, yield, and solubility.
3. Conducting more extensive preclinical studies to evaluate the safety and efficacy of N-(3,3-diphenylpropyl)-3-fluorobenzamide in animal models and human cell lines.
4. Investigating the potential of N-(3,3-diphenylpropyl)-3-fluorobenzamide as a therapeutic agent for drug addiction and other psychiatric disorders.
5. Exploring the potential of N-(3,3-diphenylpropyl)-3-fluorobenzamide as a diagnostic tool for various diseases by using it as a sigma-1 receptor imaging agent.
Conclusion:
N-(3,3-diphenylpropyl)-3-fluorobenzamide is a selective antagonist of the sigma-1 receptor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Although further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety and efficacy in clinical settings, N-(3,3-diphenylpropyl)-3-fluorobenzamide has the potential to become a valuable tool for scientific research and a new class of therapeutic agents.

Métodos De Síntesis

N-(3,3-diphenylpropyl)-3-fluorobenzamide can be synthesized using a multistep process involving the reaction of 3-fluorobenzoic acid with 3,3-diphenylpropylamine. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to yield the final product. The purity and yield of N-(3,3-diphenylpropyl)-3-fluorobenzamide can be improved by using various purification techniques such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-(3,3-diphenylpropyl)-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and addiction. The sigma-1 receptor, which is the target of N-(3,3-diphenylpropyl)-3-fluorobenzamide, has been implicated in the pathogenesis of these diseases. For example, sigma-1 receptor activation has been shown to promote cancer cell proliferation and survival, while sigma-1 receptor inhibition has been reported to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. In addition, sigma-1 receptor antagonists such as N-(3,3-diphenylpropyl)-3-fluorobenzamide have been investigated as potential treatments for drug addiction by modulating the reward pathway in the brain.

Propiedades

IUPAC Name

N-(3,3-diphenylpropyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c23-20-13-7-12-19(16-20)22(25)24-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBRSRXZUBUNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)-3-fluorobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.